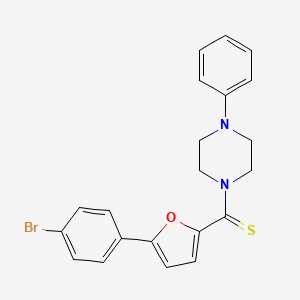

(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[5-(4-bromophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMXUGCOJUNDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multiple steps:

Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Piperazine Derivative Formation: The piperazine moiety is synthesized separately, often starting from phenylpiperazine, which can be modified through various substitution reactions.

Coupling Reaction: The final step involves coupling the brominated furan derivative with the phenylpiperazine derivative under conditions that promote the formation of the methanethione linkage. This can be achieved using reagents such as thiourea in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group or the methanethione linkage, potentially yielding debrominated or reduced sulfur-containing products.

Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide, thiourea, or primary amines are often employed under basic conditions.

Major Products

Oxidation: Products may include furanones or other oxygenated derivatives.

Reduction: Reduced products may feature altered sulfur oxidation states or debrominated aromatic rings.

Substitution: Substituted products will vary depending on the nucleophile used, potentially yielding a wide range of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications of (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

This compound is a complex organic compound featuring a bromophenyl group, a furan ring, and a piperazine moiety. This compound is employed in chemistry as a building block for synthesizing more complex molecules and exploring new chemical reactions. It is also investigated for potential pharmacological activities, particularly in the development of drugs targeting neurological disorders, due to the piperazine moiety's ability to interact with neurotransmitter receptors. Furthermore, the compound's unique structure makes it suitable for developing new materials with specific electronic or optical properties.

Chemical Structure and Synthesis

The IUPAC name of the compound is [5-(4-bromophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione. The synthesis of this compound typically involves multiple steps:

- Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

- Bromination: The furan ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromophenyl group.

- Piperazine Derivative Formation: The piperazine moiety is synthesized separately, often starting from phenylpiperazine, which can be modified through various substitution reactions.

- Coupling Reaction: The final step involves coupling the brominated furan derivative with the phenylpiperazine derivative under conditions that promote the formation of the methanethione linkage, often using reagents like thiourea in the presence of a base.

Industrial production likely involves optimizing these synthetic routes to ensure high yield and purity, potentially using continuous flow reactors and purification techniques like recrystallization or chromatography.

Biological and Medicinal Research

This compound is investigated for its potential pharmacological activities. The piperazine moiety suggests possible applications in the development of drugs targeting neurological disorders, as piperazine derivatives are known to interact with various neurotransmitter receptors. The compound's mechanism of action is likely related to its ability to interact with biological macromolecules, where the piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites in the brain. Additionally, the bromophenyl and furan groups may facilitate interactions with enzymes or other proteins, modulating their activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has demonstrated significant activity against multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against NDM-positive bacteria.

Table 1: Antibacterial Activity Results

| Compound | Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | A. baumannii | 0.5 | 18 |

| Control (Meropenem) | A. baumannii | 0.25 | 4 |

| Other Derivatives | Various | >50 | <10 |

Mechanism of Action

The mechanism by which (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione exerts its effects is likely related to its ability to interact with biological macromolecules. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites in the brain. Additionally, the bromophenyl and furan groups may facilitate interactions with enzymes or other proteins, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Impact :

- The bromine atom in the target compound is less polar than the nitro and chlorine groups in its analog, likely improving lipid solubility and membrane permeability .

- Nitro groups in the analog increase molecular weight and polarity, which may reduce bioavailability but enhance binding to polar biological targets (e.g., enzymes with charged active sites) .

Piperazine Modifications: The 4-phenyl group in the target compound’s piperazine ring is simpler than the 2-nitrophenyl group in the analog. This difference could alter receptor affinity; nitrophenyl groups are known to enhance interactions with serotonin or dopamine receptors in some pharmacophores .

Lumping Strategy Considerations

highlights that compounds with similar structures are often grouped (“lumped”) in computational models to simplify reaction pathways . However, the significant substituent differences between these two compounds (Br vs.

Biological Activity

(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a furan ring, and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the treatment of various diseases.

Chemical Structure and Synthesis

The compound's IUPAC name is [5-(4-bromophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione. Its synthesis typically involves multiple steps, including the formation of the furan ring through cyclization and subsequent bromination to introduce the bromophenyl group. The piperazine derivative is synthesized separately and then combined with the furan moiety to yield the final product .

The biological activity of this compound is likely attributed to its ability to interact with various biological macromolecules. The piperazine ring can mimic neurotransmitters, allowing it to bind to receptor sites in the brain. Additionally, the furan and bromophenyl groups may facilitate interactions with enzymes or other proteins, modulating their activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, a study evaluating various derivatives found that this compound exhibited significant activity against multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, particularly against NDM-positive bacteria .

Table 1: Antibacterial Activity Results

| Compound | Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | A. baumannii | 0.5 | 18 |

| Control (Meropenem) | A. baumannii | 0.25 | 4 |

| Other Derivatives | Various | >50 | <10 |

Neuropharmacological Potential

The presence of the piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with several neurotransmitter receptors, which could lead to therapeutic effects in conditions such as anxiety and depression .

Case Studies

A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. The study demonstrated that the compound not only inhibited bacterial growth effectively but also restored sensitivity to existing antibiotics like meropenem in resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between furan-2-yl intermediates and phenylpiperazine derivatives. For example, acid-catalyzed coupling using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions (e.g., dry DCM) is effective for forming the methanethione moiety . Cyclization agents such as phosphorus oxychloride (POCl₃) at 120°C can enhance yields for furan-containing intermediates . Optimization includes monitoring reaction progress via TLC, using inert atmospheres (N₂/Ar), and purification via column chromatography with gradient elution.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the bromophenyl (δ ~7.5 ppm for aromatic protons), furan (δ ~6.5–7.2 ppm), and piperazinyl groups (δ ~2.5–3.5 ppm for N–CH₂).

- FT-IR : Confirm the C=S stretch (~1200–1050 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How should researchers assess the purity of this compound, and what analytical methods are suitable?

- Methodological Answer : Use HPLC-DAD with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities at λ = 254 nm . For quantification, compare against a certified reference standard. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve challenges in determining the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Resolve anisotropic displacement parameters with SHELXL’s refinement tools .

- Handling Twinning : Apply the TWIN/BASF commands in SHELXL for twinned data. Validate with R-factor convergence (R1 < 0.05) and Hirshfeld surface analysis .

- Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies address discrepancies in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Assay Standardization : Validate cell-based assays (e.g., IC50) using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).

- Stability Studies : Perform forced degradation (acid/base/oxidative stress) followed by HPLC to assess compound integrity under assay conditions .

- Stereochemical Analysis : Use circular dichroism (CD) or chiral HPLC to rule out enantiomer-specific activity differences .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bromophenyl and piperazinyl substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the bromophenyl ring. Compare logP (HPLC-derived) and bioactivity .

- Computational Modeling : Perform docking studies (AutoDock Vina) using crystal structure coordinates to map interactions with target receptors (e.g., serotonin or dopamine receptors). Validate with molecular dynamics (MD) simulations .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., C=S) and hydrophobic regions using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental Repetition : Measure solubility in DMSO, ethanol, and hexane at 25°C using UV-Vis spectroscopy (λmax for quantification).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Cross-reference with DSC (melting point depression) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.